Welcome to the BenchChem Online Store!
molecular formula C11H12N4 B2700958 3-Hydrazinyl-4-methyl-6-phenylpyridazine CAS No. 32723-48-1

3-Hydrazinyl-4-methyl-6-phenylpyridazine

Cat. No. B2700958
M. Wt: 200.245
InChI Key: OWOUMAVPBJMBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524900B2

Procedure details

3-Chloro-4-methyl-6-phenylpyridazine (0.510 g, 2.49 mmol) was dissolved in hydrazine (1.56 ml, 49.8 mmol) then the reaction mixture was heated at 100° C. for 1.5 hours. The precipitate that had formed in the mixture was collected and washed with iPrOH. The solid was dried under high vacuum to afford 1-(4-methyl-6-phenylpyridazin-3-yl)hydrazine as a pale yellow solid.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][C:7]=1[CH3:8].[NH2:15][NH2:16]>>[CH3:8][C:7]1[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:4]=[N:3][C:2]=1[NH:15][NH2:16]

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C)C1=CC=CC=C1
Name
Quantity
1.56 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate that had formed in the mixture
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with iPrOH
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=NC(=C1)C1=CC=CC=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.